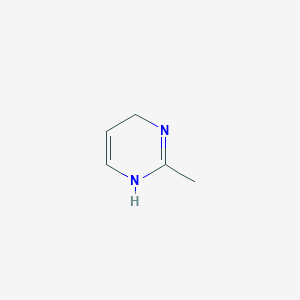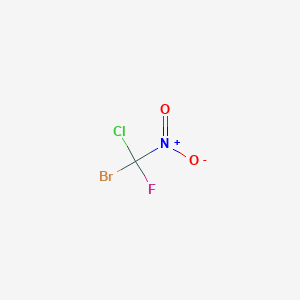
Bromo(chloro)fluoro(nitro)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(chloro)fluoro(nitro)methane is a complex organohalogen compound that contains bromine, chlorine, fluorine, and a nitro group attached to a methane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bromo(chloro)fluoro(nitro)methane can be achieved through several methods:
Halogen Exchange Reactions: Starting from a dihalomethane, halogen exchange reactions can be employed to introduce the desired halogen atoms.
Reductive Debromination: Dibromofluoromethane can be subjected to reductive debromination using organotin hydrides to yield bromofluoromethane, which can then be further functionalized.
Hunsdiecker Reaction: Salts of fluoroacetic acid can undergo a Hunsdiecker-type reaction to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized nature and limited commercial demand. similar compounds are often produced using large-scale halogen exchange reactions and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Bromo(chloro)fluoro(nitro)methane can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The nitro group can be reduced to an amine or oxidized to other nitrogen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions or amines can be used to replace halogen atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed to oxidize the nitro group.
Major Products
Substitution: Products include various substituted methanes depending on the nucleophile used.
Reduction: Aminomethane derivatives.
Oxidation: Nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of bromo(chloro)fluoro(nitro)methane involves several pathways:
Radical Chain Mechanism: The compound can undergo radical chain reactions, particularly in the presence of light or heat, leading to the formation of reactive intermediates.
Nucleophilic Substitution: The halogen atoms can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Electrophilic Addition: The nitro group can participate in electrophilic addition reactions, particularly in the presence of strong acids or bases.
Comparación Con Compuestos Similares
Bromo(chloro)fluoro(nitro)methane can be compared with other similar compounds:
Bromochlorofluoromethane: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
Bromochlorofluoroiodomethane: Contains an additional iodine atom, making it a more complex and potentially more reactive compound.
Bromofluoromethane: Contains only bromine and fluorine, making it simpler and less versatile in terms of chemical reactivity.
List of Similar Compounds
- Bromochlorofluoromethane
- Bromochlorofluoroiodomethane
- Bromofluoromethane
- Chlorofluoromethane
Propiedades
Número CAS |
105804-65-7 |
|---|---|
Fórmula molecular |
CBrClFNO2 |
Peso molecular |
192.37 g/mol |
Nombre IUPAC |
bromo-chloro-fluoro-nitromethane |
InChI |
InChI=1S/CBrClFNO2/c2-1(3,4)5(6)7 |
Clave InChI |
WQDRLUVASXPEDO-UHFFFAOYSA-N |
SMILES canónico |
C([N+](=O)[O-])(F)(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


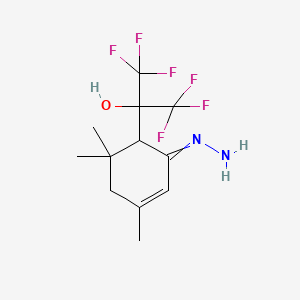
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
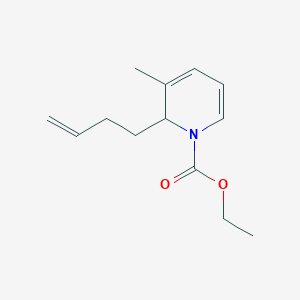
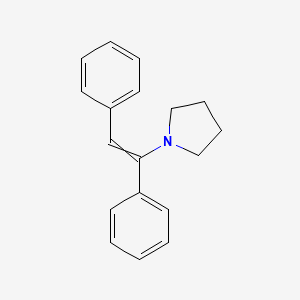
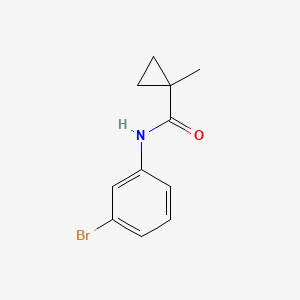
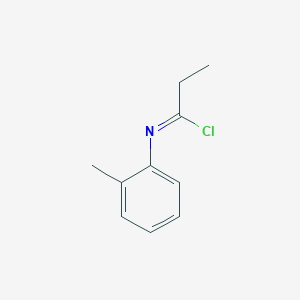
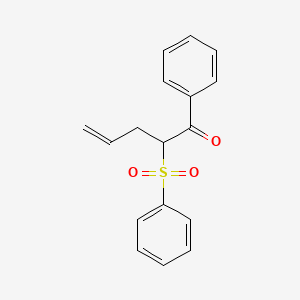
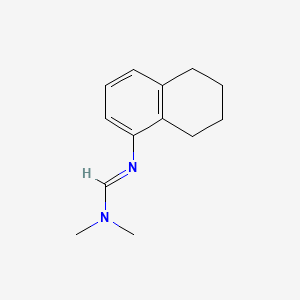
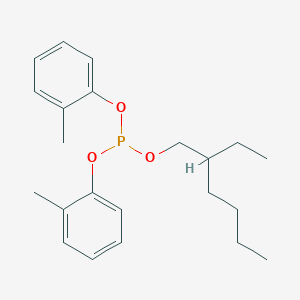
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
